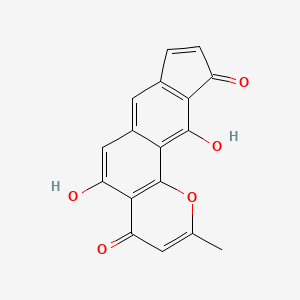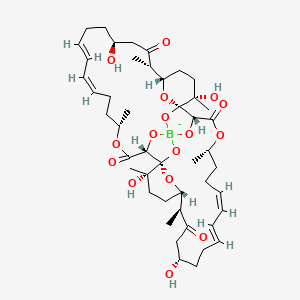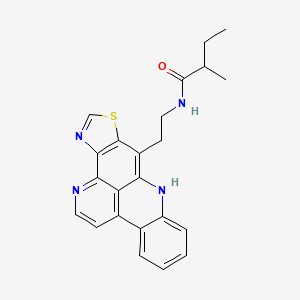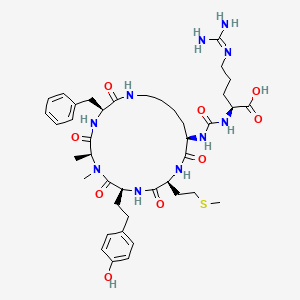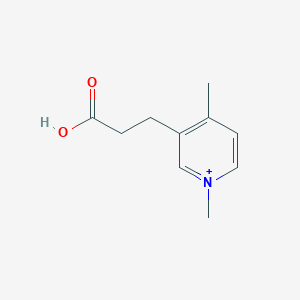
3-(2-Carboxyethyl)-1,4-dimethylpyridinium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Carboxyethyl)-1,4-dimethylpyridinium is a natural product found in Laurilia sulcata with data available.
Wissenschaftliche Forschungsanwendungen
Complexation and Supramolecular Interactions
Research demonstrates that 1,4-bis(pyridinium) derivatives, including 4-COOEthyl substituted compounds, show significant binding with negatively charged carboxylatopillar[5]arene (CP5A). This interaction is facilitated by electrostatic attraction forces and hydrophobic interactions, indicating potential applications in supramolecular chemistry (Li et al., 2011).
Pharmacokinetic Analysis
Though specifically on 1,4-dimethylpyridinium, a study by Szafarz et al. (2013) developed a method for analyzing this compound in rat plasma, suggesting its potential use in pharmacokinetic studies which could be extrapolated to similar compounds like 3-(2-Carboxyethyl)-1,4-dimethylpyridinium (Szafarz et al., 2013).
Crystal Structure Analysis
Kowalczyk et al. (2012) examined the crystal structure of a related compound, 4-amino-1-(2-carboxyethyl)pyridinium bromide hemihydrate, through X-ray diffraction and other techniques. This research highlights the potential for analyzing the crystal structures of related pyridinium compounds, which could inform material science applications (Kowalczyk et al., 2012).
Electrosynthesis and Electroreduction
Research on 1,4-dimethylpyridinium and its derivatives, including electroreduction studies, opens avenues for its application in electrochemical processes. This can potentially be applied to the development of new synthetic methods or in the understanding of electrochemical reactions (Kashti-Kaplan et al., 1981).
Nanotechnology and Catalysis
The use of dimethylpyridinium compounds in the synthesis of other chemical structures, like tetrasubstituted imidazoles, indicates their role as catalysts in chemical synthesis. This suggests potential applications in nanotechnology and as catalysts in various chemical reactions (Zolfigol et al., 2015).
Eigenschaften
Produktname |
3-(2-Carboxyethyl)-1,4-dimethylpyridinium |
|---|---|
Molekularformel |
C10H14NO2+ |
Molekulargewicht |
180.22 g/mol |
IUPAC-Name |
3-(1,4-dimethylpyridin-1-ium-3-yl)propanoic acid |
InChI |
InChI=1S/C10H13NO2/c1-8-5-6-11(2)7-9(8)3-4-10(12)13/h5-7H,3-4H2,1-2H3/p+1 |
InChI-Schlüssel |
GOOKIFCKRCPTIL-UHFFFAOYSA-O |
Kanonische SMILES |
CC1=C(C=[N+](C=C1)C)CCC(=O)O |
Synonyme |
sulcatin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



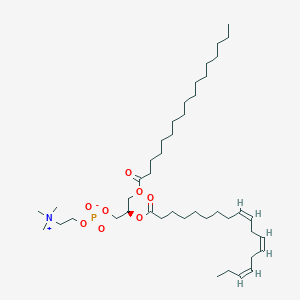

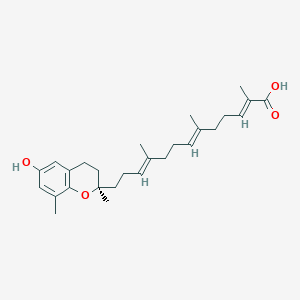
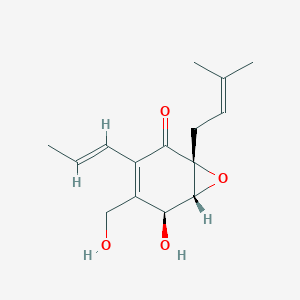

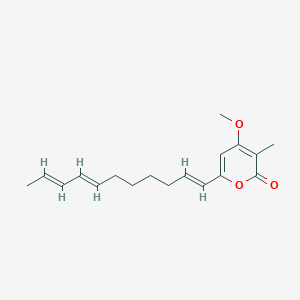


![Benzo[b]selenophene-5-ol, 2,3-dihydro-](/img/structure/B1251409.png)
